tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as piperidine derivatives, has been extensively studied . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of these compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods like DFT and B3LYP . These methods are used to optimize the structure of the molecule and calculate the excited states . Tools like Multiwfn 3.6 software are used to plot the UV spectrum, and methods including atomic charges, Fukui function (FF), and electrostatic potential (ESP) are used to predict its electrophilic reactive sites .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the UV spectrum and antioxidant properties of 3-tert-Butyl-4-hydroxyanisole have been studied . The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate serves as a crucial intermediate in the synthesis of compounds with potential antihypertensive, anticancer, and histone deacetylase (HDAC) inhibitory activities. For example, it has been employed in the creation of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting its role in synthesizing novel ACC inhibitors with potent analogues (Huard et al., 2012). Additionally, its transformation into tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate , an important intermediate for biologically active compounds like crizotinib, demonstrates its utility in developing targeted therapies (Kong et al., 2016).
Chemical Synthesis and Structural Studies
The compound is instrumental in chemical synthesis research, offering a pathway to synthesize enantiopure derivatives and exploring structural characteristics through X-ray studies. For instance, it has facilitated the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, underscoring its value in producing stereochemically complex molecules (Marin et al., 2004). X-ray studies have further elucidated its structural versatility, as seen in the discovery of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which demonstrates the compound's ability to adopt different configurations and orientations in crystal structures (Didierjean et al., 2004).
Novel Synthetic Pathways
The versatility of This compound is also evident in its use to develop novel synthetic routes. For instance, it has been used to create dispiroisoxazolinopiperidinochromanones, showcasing innovative approaches to crafting rigid dispirotriheterocyclic structures with potential for biomedical applications (Carpenter et al., 2008). This ability to serve as a foundation for diverse chemical syntheses underlines its significant contribution to advancing synthetic chemistry and drug discovery efforts.
Safety and Hazards
Future Directions
While specific future directions for “tert-Butyl 4-hydroxyspiro[chroman-2,4’-piperidine]-1’-carboxylate” are not available, the study of piperidine derivatives continues to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
tert-butyl 4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)12-14(20)13-6-4-5-7-15(13)22-18/h4-7,14,20H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECWLCCCODXAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738202 | |
Record name | tert-Butyl 4-hydroxy-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024604-94-1 | |
Record name | tert-Butyl 4-hydroxy-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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